9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
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Overview
Description
9,9-Dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound that belongs to the class of acridines Acridines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety. This process is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the nitrophenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
9,9-Dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to engage in π-π interactions and hydrogen bonding, influencing its behavior in various chemical and biological systems. The pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: A related acridine compound known for its use as a fluorescent dye and mutagen.
N-(4-nitrophenyl)acridin-9-amine: Another similar compound with applications in photochemistry and materials science.
Uniqueness
9,9-Dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one stands out due to its unique structural features, including the presence of both dimethyl and nitrophenyl groups.
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
9,9-dimethyl-12-(4-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C25H22N2O3/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(11-8-16)27(29)30)23-18-6-4-3-5-15(18)9-12-19(23)26-20/h3-12,22,26H,13-14H2,1-2H3 |
InChI Key |
HHYWDJNNVCCUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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